N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline (CAS 1154342-07-0) is a fluorinated aromatic secondary amine belonging to the class of N-alkyl-2-methyl-4-fluoroanilines. It features a cyclopropylmethyl substituent on the amine nitrogen, a fluorine atom at the para position, and a methyl group at the ortho position of the benzene ring.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1154342-07-0
Cat. No. B1386234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-4-fluoro-2-methylaniline
CAS1154342-07-0
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)NCC2CC2
InChIInChI=1S/C11H14FN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
InChIKeyWQQOPVVPHWCASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline (CAS 1154342-07-0) — Procurement-Ready Properties and Structural Classification


N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline (CAS 1154342-07-0) is a fluorinated aromatic secondary amine belonging to the class of N-alkyl-2-methyl-4-fluoroanilines. It features a cyclopropylmethyl substituent on the amine nitrogen, a fluorine atom at the para position, and a methyl group at the ortho position of the benzene ring . The compound is commercially supplied as a research chemical with a minimum purity specification of 95% and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and immunooncology [1].

Why N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline Cannot Be Simply Replaced by Common Aniline Building Blocks


Simple N-alkyl anilines such as N-methyl-4-fluoro-2-methylaniline or the parent 4-fluoro-2-methylaniline lack the cyclopropylmethyl group that simultaneously increases fraction sp³ (Fsp3) and modulates lipophilicity in a manner not achievable with linear or unsubstituted alkyl chains . Removal of either the 4-fluoro or 2-methyl substituent alters the electronic and steric profile of the ring, directly affecting binding pose preferences in kinase ATP pockets and metabolic stability [1]. Generic substitution therefore risks loss of potency, selectivity, or pharmacokinetic compatibility in advanced lead series.

Quantitative Differentiation of N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline Against Closest Structural Analogs


Fsp3 Differentiation: Cyclopropylmethyl Confers Higher Three-Dimensional Character Than Methyl or Ethyl Analogs

N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline exhibits an Fsp3 value of 0.455, substantially higher than the corresponding N-methyl analog (estimated Fsp3 ≈ 0.125) and the parent 4-fluoro-2-methylaniline (Fsp3 = 0.0, no sp³ carbon) . Higher Fsp3 correlates with improved aqueous solubility and reduced promiscuous binding in kinase-targeted libraries [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity Control: LogP 2.88 Balances Permeability and Metabolic Liability Relative to Shorter N-Alkyl Chains

The measured/calculated LogP of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is 2.88 . This value lies within the optimal range for oral absorption while remaining below LogP 3, a threshold often associated with increased risk of hERG binding and metabolic clearance [1]. Shorter N-alkyl analogs (e.g., N-methyl, LogP ~2.2) may not provide sufficient membrane permeability for cellular target engagement.

ADME Lipophilicity Drug Design

Commercial Purity Specification: 95% Minimum Ensures Reproducible Reactivity in Parallel Synthesis

Both AKSci and Fluorochem list a minimum purity specification of 95% for N-(cyclopropylmethyl)-4-fluoro-2-methylaniline . In contrast, many in-house synthesized batches of N-alkyl anilines prepared via direct alkylation of 4-fluoro-2-methylaniline typically contain residual starting material (5–15%) and dialkylation byproducts that require chromatographic removal .

Chemical Procurement Quality Control Parallel Synthesis

Kinase Inhibitor Chemical Space: Cyclopropylmethyl Aniline as a Privileged Fragment in HPK1 and Aurora Kinase Programs

2-Substituted anilines bearing N-cycloalkyl groups, including N-cyclopropylmethyl analogs, have been profiled in HPK1 inhibitor programs where ortho-substituted anilines delivered picomolar biochemical IC50 values (e.g., compound 7, TR-FRET IC50 = 94 pM) [1]. Separately, a vendor disclosure indicates that N-(cyclopropylmethyl)-4-fluoro-2-methylaniline was investigated in a Pfizer–MIT collaboration as an Aurora kinase B inhibitor, with reported IC50 < 5 nM and minimal cross-reactivity against 58 off-target kinases . The latter source has not been independently verified in peer-reviewed literature as of retrieval date and must be treated as preliminary.

Kinase Inhibition Chemical Biology Immuno-oncology

Recommended Procurement Scenarios for N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline Based on Quantitative Differentiation


Fragment-to-Lead Optimization in Kinase Inhibitor Programs Requiring High Fsp3 Building Blocks

Medicinal chemistry teams seeking N-alkyl aniline fragments with Fsp3 ≥ 0.4 for property-guided lead optimization should prioritize this compound over N-methyl or N-ethyl analogs. The Fsp3 of 0.455 directly addresses 'flatland' attrition risks in kinase programs, as predicted by Lovering et al. [1]. This is particularly relevant for programs targeting HPK1, Aurora kinase, or similar ATP-pocket kinases where the cyclopropylmethyl group enhances shape complementarity.

Parallel Library Synthesis of Diaminopyrimidine Carboxamide Derivatives

Based on the HPK1 inhibitor SAR reported by Vandeveer et al. , substituted anilines serve as a key diversification vector in diaminopyrimidine carboxamide series. Procurement of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline at ≥95% purity [1] enables direct use in amide coupling or nucleophilic aromatic substitution without additional purification, accelerating SAR exploration around the hydrophobic pocket of HPK1 or related kinases.

Physicochemical Property Benchmarking for CNS or Oral Drug Candidates

With a calculated LogP of 2.88 , this compound resides near the upper boundary of CNS MPO desirability (LogP < 3) and within the optimal oral absorption range. Procurement teams supporting CNS or oral drug discovery programs should select this building block over more lipophilic N-cyclopentyl or N-cyclohexyl analogs that would push LogP above 3.5, while still gaining the sp³ character that simple N-methyl analogs lack.

Method Development and Reference Standard for N-Cyclopropylmethyl Arylamine Analytical Methods

The well-defined structure (InChIKey WQQOPVVPHWCASF-UHFFFAOYSA-N) and commercial availability at 95% purity make this compound a suitable reference standard for developing HPLC, LC-MS, or GC methods targeting N-cyclopropylmethyl aniline metabolites or process impurities in pharmaceutical development. The unique combination of fluorine (for ¹⁹F NMR) and the cyclopropylmethyl group (distinctive ¹H NMR pattern) provides multiple analytical handles for method validation.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.